Tris(ethylenediamine)cobalt trichloride

Description

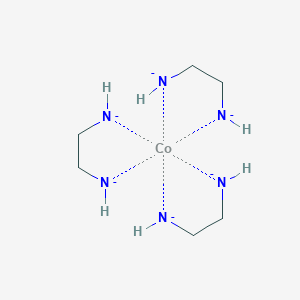

Structure

2D Structure

Properties

CAS No. |

13408-73-6 |

|---|---|

Molecular Formula |

C6H24Cl3CoN6 |

Molecular Weight |

345.6 g/mol |

IUPAC Name |

cobalt(3+);ethane-1,2-diamine;trichloride |

InChI |

InChI=1S/3C2H8N2.3ClH.Co/c3*3-1-2-4;;;;/h3*1-4H2;3*1H;/q;;;;;;+3/p-3 |

InChI Key |

NFUAZJFARNNNFB-UHFFFAOYSA-K |

SMILES |

C(C[NH-])[NH-].C(C[NH-])[NH-].C(C[NH-])[NH-].[Co] |

Canonical SMILES |

C(CN)N.C(CN)N.C(CN)N.[Cl-].[Cl-].[Cl-].[Co+3] |

Other CAS No. |

15375-81-2 13408-73-6 |

Related CAS |

14878-41-2 (Parent) |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of Co En ₃ Cl₃

Optimized Synthesis Protocols for [Co(en)₃]Cl₃

The synthesis of [Co(en)₃]Cl₃ is a common procedure in inorganic chemistry laboratory courses, illustrating key principles of coordination chemistry, including ligand exchange and oxidation-reduction reactions. laboratorynotes.com The process generally starts from a cobalt(II) salt, which is then oxidized in the presence of the chelating ligand, ethylenediamine (B42938). wikipedia.orgchemeurope.com

The conversion of the labile cobalt(II) ion to the inert cobalt(III) ion is the critical step in the synthesis of [Co(en)₃]Cl₃. Cobalt(III) complexes are significantly more stable than their cobalt(II) counterparts, which drives the reaction towards the formation of the desired product. sciencemadness.org Two primary oxidation pathways are commonly employed.

Hydrogen Peroxide Oxidation: A more rapid synthesis utilizes hydrogen peroxide (H₂O₂) as the oxidizing agent. scribd.com In this protocol, a solution of cobalt(II) chloride and ethylenediamine is treated with H₂O₂. youtube.comyoutube.com The reaction is typically exothermic and requires careful, often dropwise, addition of the peroxide to control the temperature and prevent vigorous effervescence. sciencemadness.orgyoutube.com The use of H₂O₂ significantly reduces the reaction time compared to air oxidation. scribd.com The balanced chemical equation for this process is: 2 CoCl₂ + 6 en + 2 HCl + H₂O₂ → 2 [Co(en)₃]Cl₃ + 2 H₂O

The following table summarizes the key features of these two common oxidation pathways.

| Oxidation Method | Oxidizing Agent | Typical Precursor | Key Advantages | Key Considerations |

| Air Oxidation | Oxygen (O₂) from air | Cobalt(II) chloride (CoCl₂) | Cost-effective, high yield (~95%) wikipedia.orgchemeurope.com | Time-consuming |

| Peroxide Oxidation | Hydrogen Peroxide (H₂O₂) | Cobalt(II) chloride (CoCl₂) | Rapid reaction scribd.com | Exothermic, requires careful addition sciencemadness.org |

The yield and purity of the final [Co(en)₃]Cl₃ product are highly dependent on the specific reaction conditions employed during the synthesis.

Temperature: Many procedures involve heating the reaction mixture, often on a steam bath, after the oxidation step. sciencemadness.orgamazonaws.com This process helps to drive the reaction to completion and facilitates the evaporation of the solvent to concentrate the solution, which is necessary for subsequent precipitation. scribd.comyoutube.com

pH and Acid Concentration: The pH of the solution plays a crucial role. Some protocols involve the initial partial neutralization of the basic ethylenediamine solution with an acid like hydrochloric acid (HCl) before the addition of the cobalt(II) salt. sciencemadness.orgyoutube.com After oxidation, the addition of concentrated HCl is often a critical step to provide the chloride counter-ions and to decrease the solubility of the product, thereby inducing crystallization. amazonaws.comreddit.com

Reactant Concentration and Addition Order: The order of reagent addition and their concentrations are important. Typically, the ethylenediamine solution is prepared first, followed by the addition of the cobalt(II) salt solution, and finally the oxidizing agent. youtube.comreddit.com The slow addition of the oxidant, particularly H₂O₂, is crucial for controlling the reaction rate and temperature. sciencemadness.org

The table below outlines the impact of various reaction conditions on the synthesis of [Co(en)₃]Cl₃.

| Reaction Condition | Parameter | Influence on Yield and Purity | Source(s) |

| Temperature | Heating/Boiling | Concentrates the solution, promoting crystallization and higher yield. | sciencemadness.orgyoutube.com |

| pH/Acid | Addition of Conc. HCl | Provides chloride ions and reduces product solubility, leading to precipitation. | amazonaws.comreddit.com |

| Oxidant Addition | Slow/Dropwise | Controls exothermic reaction, prevents side reactions and loss of material. | sciencemadness.org |

| Solvent | Addition of Ethanol | Decreases the polarity of the solvent, significantly reducing the solubility of the ionic product and increasing the isolated yield. | sciencemadness.orgscielo.br |

Once the synthesis reaction is complete, the crude [Co(en)₃]Cl₃ must be isolated and purified.

Precipitation and Filtration: The most common isolation method is precipitation from the aqueous reaction mixture. This is typically achieved by adding a water-miscible organic solvent in which the complex salt is insoluble, such as ethanol. sciencemadness.orgreddit.comscielo.br Cooling the mixture in an ice bath further decreases the solubility and maximizes the yield of the precipitate. scielo.br The solid product is then collected using vacuum filtration, often with a Büchner funnel. sciencemadness.org

Washing: The collected solid is washed with various solvents to remove unreacted starting materials and soluble by-products. Typical washing protocols involve sequential rinsing with cold 50% ethanol, followed by 95% ethanol, and finally a volatile solvent like diethyl ether to facilitate drying. sciencemadness.orgscielo.br

Recrystallization: For higher purity, the crude product can be recrystallized. A common method involves dissolving the complex in a minimum amount of hot water and allowing it to cool slowly, which results in the formation of well-defined crystals of higher purity. youtube.com

Chromatography: Cation exchange chromatography is an effective technique for purifying [Co(en)₃]Cl₃ from other cationic cobalt complexes that may be present as impurities. chegg.com A solution of the impure product is passed through a column containing a cation exchange resin, such as CM-Sephadex C-25. The different cationic species are separated based on their charge and interaction with the stationary phase. chegg.com

Investigations into By-product Formation

While the synthesis of [Co(en)₃]Cl₃ is generally high-yielding, the formation of minor by-products can occur. Detailed analysis of large-scale syntheses has provided insight into these alternative reaction pathways. wikipedia.orgchemeurope.com

A notable by-product identified in the synthesis of [Co(en)₃]Cl₃ is the complex [Co(en)₂Cl(H₂NCH₂CH₂NH₃)]Cl₃. wikipedia.orgchemeurope.com This species is significant because it features an ethylenediamine ligand that is coordinated to the cobalt center in a monodentate fashion, meaning only one of the two nitrogen atoms is bonded to the metal. The second amine group is not coordinated and exists in its protonated, ammonium (B1175870) form. The presence of such species highlights the complexity of the coordination equilibria occurring in the reaction mixture. The two nitrogen atoms of ethylenediamine can act in various ways, including as a chelating (bidentate) ligand, a bridging ligand, or, as seen in this by-product, a monodentate ligand. biointerfaceresearch.com

Reactivity and Reaction Mechanisms of [Co(en)₃]³⁺

The tris(ethylenediamine)cobalt(III) cation, [Co(en)₃]³⁺, is a classic example of a kinetically inert complex. laboratorynotes.com This inertness is a hallmark of many cobalt(III) complexes, which have a low-spin d⁶ electron configuration. uci.edu This electronic arrangement results in a high ligand field stabilization energy, making the displacement of the tightly bound ethylenediamine ligands energetically unfavorable.

Consequently, ligand substitution reactions on the [Co(en)₃]³⁺ cation typically require harsh or "forcing" conditions to proceed at an appreciable rate. laboratorynotes.com The complex is stable in aqueous solution, maintaining its structural integrity. laboratorynotes.com The reactivity of [Co(en)₃]³⁺ is central to understanding fundamental concepts in inorganic reaction mechanisms, including stereoselectivity in electron transfer reactions. acs.org Its chirality, existing as Δ and Λ enantiomers due to the helical arrangement of the ligands, makes it an invaluable tool for studying stereochemistry in coordination compounds. wikipedia.org

Electron Transfer Processes Involving [Co(en)₃]³⁺

The tris(ethylenediamine)cobalt(III) cation, [Co(en)₃]³⁺, has been a subject of extensive study in the field of electron transfer reactions. These reactions can be broadly categorized into outer-sphere and inner-sphere mechanisms. In an outer-sphere reaction, the electron transfers from the reductant to the oxidant with the coordination shells of both species remaining intact. youtube.com Conversely, an inner-sphere mechanism involves the formation of a bridged intermediate where a ligand is shared between the oxidant and the reductant. youtube.comlibretexts.org

The rates of electron transfer involving cobalt(III) complexes are influenced by the reorganization energy required for the change in spin state. For instance, the electron transfer between Co(I) and Co(II) species is significantly faster than between Co(II) and Co(III). libretexts.org This is because Co(III) is typically a low-spin d⁶ ion, while Co(II) is often a high-spin d⁷ ion. The necessity of rearranging electrons between different d-orbitals upon reduction creates an additional kinetic barrier, slowing the reaction. libretexts.org

Studies comparing the reduction of various Co(III) complexes by reductants like Ru(NH₃)₆²⁺ (which acts as an outer-sphere reductant) have provided insights into the factors governing reactivity. acs.org Research has demonstrated that "nonbridging" ligand effects are significant in both outer-sphere and inner-sphere reductions of cobalt(III). acs.org The specific rate constant for these electron-transfer reactions can often be represented as a product of contributions from the cobalt complex and the reducing agent. acs.org Many of the reactivity patterns observed in the reduction of cobalt(III) complexes are strongly linked to the free energies of the reaction. acs.org

The following table presents comparative rate data for electron transfer reactions involving different cobalt complexes, illustrating the range of reactivities.

| Reaction | Reductant | Rate Constant (k) [M⁻¹s⁻¹] |

| Co(I)/Co(II) exchange in Co(bipy)₃ⁿ⁺ | - | ~10⁹ |

| Co(II)/Co(III) exchange in Co(bipy)₃ⁿ⁺ | - | 18 |

Data sourced from studies on cobalt complexes of the bidentate bipyridyl ligand. libretexts.org

Photochemical Reactions of Tris(ethylenediamine)cobalt(III) Ion

The tris(ethylenediamine)cobalt(III) ion exhibits rich and complex photochemical behavior. When irradiated with light, particularly in the ligand-field absorption bands, the complex can undergo several transformations, primarily driven by photoinduced electron transfer. cdnsciencepub.comresearchgate.net The excitation of the [Co(en)₃]³⁺ ion can lead to the formation of a redox-reactive excited state. researchgate.net

One of the well-studied photochemical reactions is the interaction of [Co(en)₃]³⁺ with the ferrocyanide ion, Fe(CN)₆⁴⁻. cdnsciencepub.comcdnsciencepub.com This reaction proceeds via an initial electron transfer from the ferrocyanide to the excited cobalt(III) complex. cdnsciencepub.comcdnsciencepub.com This process is an important early example demonstrating that ligand field excited states can be reactive in electron transfer, not just in photosubstitution or isomerization reactions. cdnsciencepub.com The reaction leads to the formation of a binuclear complex, [Cl(en)₂Co-N≡C-Fe(CN)₅]²⁻. cdnsciencepub.comcdnsciencepub.com Studies have shown that ligand field Co(III) excited states are effective in this process and that free ferrocyanide ions can scavenge these excited states. cdnsciencepub.comcdnsciencepub.com Interestingly, if the chiral reactant (+)₅₈₉Co(en)₃³⁺ is used, the reaction proceeds without racemization. cdnsciencepub.comcdnsciencepub.com

Another notable photochemical reaction occurs between [Co(en)₃]³⁺ and the bis(2-hydroxyethyl)dithiocarbamate ion (htc⁻). oup.com Irradiation with visible light induces a complete ligand replacement, forming [Co(htc)₃]. oup.com A distinctive feature of this photo-induced substitution is that the quantum yield can be higher than unity under certain concentrations of the complex and the ligand. oup.com This unusually high quantum yield is explained by a primary photoredox process that initiates a chain reaction, with cobalt(II) species acting as chain carriers. oup.com

The primary photochemical process for [Co(en)₃]Cl₃ in solution is often an oxidation-reduction reaction between the Co(III) center and the ethylenediamine ligand, which is accompanied by reactions with the solvent. acs.org

| Reactant System | Light Source | Key Observation/Product | Quantum Yield (Φ) |

| [Co(en)₃]³⁺ and Fe(CN)₆⁴⁻ | Visible Light (e.g., 510 nm) | Formation of binuclear complexes via electron transfer. cdnsciencepub.comresearchgate.net | Wavelength-dependent |

| [Co(en)₃]³⁺ and htc⁻ | Visible Light | Complete ligand substitution to form [Co(htc)₃]. oup.com | > 1 (under specific conditions) |

| [Co(en)₃]Cl₃ in HCl solution | Ultraviolet Light (254 µm) | Photochemical oxidation-reduction. acs.org | - |

Kinetics and Mechanism of Ligand Deuteration

The kinetics and mechanism of the deuteration of the ethylenediamine ligands in [Co(en)₃]Cl₃ have been investigated using Cobalt-59 nuclear magnetic resonance (NMR) spectroscopy. rsc.org When [Co(en)₃]Cl₃ is dissolved in deuterium (B1214612) oxide (D₂O), the protons on the amine groups of the ethylenediamine ligands are progressively replaced by deuterons. rsc.org

This isotopic substitution leads to a time-dependent ⁵⁹Co NMR spectrum. A distinct isotopic chemical shift of 5.0 ppm is observed for each proton that is replaced by a deuteron (B1233211). This allows for the detection of all thirteen possible isotopomers (molecules with different numbers of deuterons), from [Co(en-H₄)₃]³⁺ to [Co(en-D₄)₃]³⁺, even with a low-field spectrometer. rsc.org

The rate of this hydrogen-deuterium exchange is dependent on both the pH (or pD) of the solution and the relative concentrations of hydrogen and deuterium. rsc.org A model for the exchange mechanism has been proposed and tested against experimental data obtained by fitting the bandshapes of the time-evolving spectra. rsc.org

The study revealed a significant isotopic effect on the rate constants. Four distinct rate constants were extracted from the data, corresponding to the removal of a proton (H) or a deuteron (D) by either hydroxide (B78521) (OH⁻) or deuteroxide (OD⁻) ions. The results indicate that the rate of removal follows the order: D by OD⁻ > H by OD⁻ > H by OH⁻ > D by OH⁻. rsc.org

| Reaction | Rate Constant (k) [dm³ mol⁻¹ s⁻¹] |

| Removal of D by OD⁻ | 8 x 10⁶ |

| Removal of H by OD⁻ | > 1 x 10⁶ |

| Removal of H by OH⁻ | > 1 x 10⁶ |

| Removal of D by OH⁻ | 1 x 10⁶ |

This data quantifies the isotopic effect on the ligand deuteration kinetics. rsc.org

Stereochemical Principles and Chiral Phenomena of Tris Ethylenediamine Cobalt Iii Complexes

Enantiomeric Forms (Δ and Λ) and Intrinsic Chirality

The coordination of three ethylenediamine (B42938) ligands to an octahedral cobalt(III) center results in a molecule that lacks a plane of symmetry or a center of inversion, a prerequisite for chirality. libretexts.org This arrangement gives rise to two non-superimposable mirror images, known as enantiomers. libretexts.orgstackexchange.com These enantiomers are designated by the stereochemical descriptors Δ (delta) and Λ (lambda), which describe the helicity or "handedness" of the complex. alchetron.comwikipedia.orgchemeurope.com

The assignment of Δ and Λ is based on the orientation of the chelate rings. When viewing the complex down its three-fold symmetry axis, if the chelate rings trace a right-handed helix, the isomer is designated as Δ. researchgate.net Conversely, if they trace a left-handed helix, it is designated as Λ. researchgate.net These two forms are true enantiomers, possessing identical physical properties such as melting point and solubility, but differing in their interaction with plane-polarized light (optical activity) and their reactivity with other chiral molecules. libretexts.orgprezi.com The [Co(en)₃]³⁺ complex belongs to the D₃ point group, which is a chiral point group. alchetron.comstackexchange.comwikipedia.org

| Stereoisomer | Handedness | Rotation Direction |

| Δ-[Co(en)₃]³⁺ | Right-handed helix | Clockwise |

| Λ-[Co(en)₃]³⁺ | Left-handed helix | Counter-clockwise |

Optical Resolution Techniques for [Co(en)₃]³⁺ Enantiomers

Since the Δ and Λ enantiomers are synthesized as a racemic mixture (an equal mixture of both forms), a process called optical resolution is required to separate them. scribd.com This separation is possible because enantiomers behave differently in a chiral environment.

The most common and historically significant method for resolving the enantiomers of [Co(en)₃]³⁺ is through the formation of diastereomeric salts. alchetron.comwikipedia.orgchemeurope.com This technique involves reacting the racemic [Co(en)₃]³⁺Cl₃ with a chiral resolving agent, such as the naturally occurring (+)-tartrate anion. scribd.com

The reaction between the two enantiomers (Δ and Λ) of the cobalt complex and the single enantiomer of the chiral anion results in the formation of two diastereomers:

Δ-[Co(en)₃]³⁺-(+)-tartrate

Λ-[Co(en)₃]³⁺-(+)-tartrate

Unlike enantiomers, diastereomers have different physical properties, most importantly, different solubilities. scribd.comacs.org In the case of the tartrate salts of [Co(en)₃]³⁺, one diastereomer is significantly less soluble than the other and will preferentially crystallize from the solution. scribd.comprezi.com This allows for the separation of the two enantiomers by simple filtration. Once the diastereomeric salt is isolated, the original enantiomer of the cobalt complex can be recovered by removing the chiral anion.

The optical resolution of tris(ethylenediamine)cobalt(III) chloride is a foundational experiment in many undergraduate inorganic chemistry laboratory courses. alchetron.comwikipedia.orgchemeurope.com Its inclusion in the curriculum serves several pedagogical purposes:

It provides a practical demonstration of the concept of chirality in non-carbon-based molecules.

It introduces students to the technique of optical resolution via diastereomeric salt formation.

It allows for the hands-on use of polarimetry to characterize the separated enantiomers by measuring their optical rotation. blablawriting.net

The experiment, first successfully performed by Alfred Werner in 1912, was a landmark achievement that helped solidify his coordination theory by demonstrating the existence of octahedral geometry in metal complexes. scribd.comnih.gov

Conformational Analysis of Chelate Rings

Further complicating the stereochemistry of [Co(en)₃]³⁺ is the fact that the five-membered chelate rings formed by the ethylenediamine ligands are not planar. chemeurope.comrsc.org To relieve steric strain, the -CH₂-CH₂- backbone of the ligand adopts a puckered, or gauche, conformation. rsc.orgresearchgate.net

Each ethylenediamine chelate ring can exist in one of two enantiomeric conformations, designated by the lowercase Greek letters λ (lambda) and δ (delta). wikipedia.orgchemeurope.comresearchgate.net These conformations are non-superimposable mirror images of each other and are in rapid equilibrium in solution. rsc.org The λ conformation corresponds to a left-handed twist of the C-C bond relative to the N-Co-N plane, while the δ conformation represents a right-handed twist. researchgate.net

lel : This descriptor is used when the C-C bond of the ethylenediamine backbone is approximately parallel to the three-fold (C₃) symmetry axis of the complex. wikipedia.orgchemeurope.comrsc.org

ob : This descriptor is used when the C-C bond is oblique to the C₃ symmetry axis. wikipedia.orgrsc.org

For a given absolute configuration at the metal center, there are four possible diastereomers based on the conformations of the three rings:

| Diastereomer for Δ Configuration | Diastereomer for Λ Configuration |

| Δ-(lel)₃ or Δ-(λλλ) | Λ-(ob)₃ or Λ-(λλλ) |

| Δ-(lel)₂(ob) or Δ-(λλδ) | Λ-(ob)₂(lel) or Λ-(λλδ) |

| Δ-(lel)(ob)₂ or Δ-(λδδ) | Λ-(ob)(lel)₂ or Λ-(λδδ) |

| Δ-(ob)₃ or Δ-(δδδ) | Λ-(lel)₃ or Λ-(δδδ) |

The (lel)₃ conformer is generally the most stable due to reduced inter-ligand steric interactions. iupac.org While these different conformers rapidly interconvert in solution, they can be observed in the solid state through X-ray crystallography. rsc.org

Identification and Interconversion of Diastereomeric Conformations (e.g., Δ-(lel)₃, Δ-(lel)₂(ob))

The tris(ethylenediamine)cobalt(III) cation, [Co(en)₃]³⁺, is a classic example of octahedral coordination chemistry, exhibiting a rich stereochemistry that extends beyond simple enantiomers. The non-planar nature of the five-membered chelate rings formed by the ethylenediamine (en) ligands gives rise to different ring conformations, which in turn leads to the existence of diastereomers.

For a given absolute configuration at the metal center, such as Δ, four distinct diastereomeric conformations are possible. These arise from the different combinations of 'lel' and 'ob' orientations of the three ethylenediamine ligands. wikipedia.orgrsc.org The possible diastereomers for the Δ-enantiomer are:

Δ-(lel)₃ : All three ethylenediamine ligands are in the 'lel' orientation. This corresponds to a Δ(δδδ) conformation. nih.gov

Δ-(lel)₂(ob) : Two ligands are in the 'lel' orientation and one is in the 'ob' orientation.

Δ-(lel)(ob)₂ : One ligand is in the 'lel' orientation and two are in the 'ob' orientation.

Δ-(ob)₃ : All three ligands are in the 'ob' orientation. This corresponds to a Δ(λλλ) conformation. nih.gov

Of course, the corresponding mirror images (Λ-(ob)₃, Λ-(ob)₂(lel), etc.) also exist. wikipedia.org The (lel)₃ and (ob)₃ forms possess D₃ symmetry, while the mixed forms, (lel)₂(ob) and (lel)(ob)₂, have lower C₂ symmetry. rsc.org

In solution at room temperature, the energy barrier for the interconversion of these ring conformations is low. This results in rapid equilibration between the different diastereomeric forms, making them generally indistinguishable through techniques like NMR spectroscopy under normal conditions. rsc.orgresearchgate.net However, these distinct diastereomeric conformations can be observed and identified in the solid state through X-ray crystallography. researchgate.net Computational studies, such as Density Functional Theory (DFT), have been employed to investigate the relative stabilities of these conformers. Calculations suggest that the (lel)₃ form is more stable than the (ob)₃ form by approximately 1.5 to 2.0 kcal/mol, an observation attributed to reduced inter-ligand hydrogen repulsions in the 'lel' arrangement. iupac.orgresearchgate.net

| Diastereomer (Δ-series) | Ring Conformations | Symmetry | Relative Stability |

| Δ-(lel)₃ | δδδ | D₃ | Most Stable |

| Δ-(lel)₂(ob) | δδλ | C₂ | Intermediate |

| Δ-(lel)(ob)₂ | δλλ | C₂ | Intermediate |

| Δ-(ob)₃ | λλλ | D₃ | Least Stable |

Absolute Configuration Determination Methods for Chiral Cobalt(III) Complexes

Determining the absolute spatial arrangement of ligands around the central cobalt atom in chiral complexes like [Co(en)₃]³⁺ is crucial for understanding their properties and reactivity. Several powerful techniques have been developed for the unambiguous assignment of the Δ (right-handed helix) or Λ (left-handed helix) absolute configuration. rsc.org

X-ray Crystallography and Anomalous Dispersion

The most definitive method for determining absolute configuration is single-crystal X-ray diffraction. wikipedia.orgspringernature.comnih.gov While a standard diffraction experiment reveals the connectivity of atoms and the relative stereochemistry, it cannot distinguish between a structure and its mirror image (enantiomer). This limitation is overcome by utilizing the phenomenon of anomalous dispersion (also known as resonant scattering). iupac.orgwikipedia.orged.ac.uk

This effect occurs when the wavelength of the incident X-rays is close to an absorption edge of a heavy atom in the crystal, such as cobalt. ias.ac.inthieme-connect.de Under these conditions, the scattering from the heavy atom experiences a phase shift. iupac.org This phase shift breaks Friedel's Law, which states that the intensities of reflections from the crystallographic planes (hkl) and (-h-k-l) are equal. ed.ac.uk By carefully measuring the small but significant differences between the intensities of these "Friedel pairs" or "Bijvoet pairs," one can determine the absolute structure of the crystal and thus the absolute configuration of the chiral molecule within it. ed.ac.ukias.ac.in This technique was first successfully applied by Johannes Martin Bijvoet in 1951 to determine the absolute configuration of sodium rubidium tartrate. wikipedia.org

| Method | Principle | Key Features |

| X-ray Crystallography | Anomalous dispersion of X-rays by a heavy atom (e.g., Cobalt). | Definitive Method : Provides unambiguous assignment. Requirement : A suitable single crystal. Observation : Measures intensity differences between Friedel pairs (Ihkl ≠ I-h-k-l). |

| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light. | Solution-Phase Analysis : Can be used for complexes in solution. Empirical Correlation : The sign of the Cotton effect for specific electronic transitions (e.g., d-d transitions) is correlated with the absolute configuration (Δ or Λ). acs.orgyoutube.comComparative : Often requires a reference compound of known configuration. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared radiation. | Absolute Method : Can determine absolute configuration without a reference standard. youtube.comnih.govStructural Detail : Provides information on both configuration and conformation in solution. nih.gov |

Chiroptical Methods: Circular Dichroism

Circular Dichroism (CD) spectroscopy is a widely used technique for assigning the absolute configuration of chiral metal complexes in solution. acs.org This method measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org A CD spectrum plots this difference as a function of wavelength. The characteristic positive or negative peaks in the spectrum are known as Cotton effects.

For cobalt(III) complexes like [Co(en)₃]³⁺, the CD spectra in the visible region are dominated by d-d electronic transitions. wikipedia.org An empirical rule has been established that correlates the sign of the major Cotton effect in the region of the ¹A₁g → ¹T₁g d-d transition with the absolute configuration of the complex. For [Co(en)₃]³⁺ and related complexes, a positive Cotton effect in this region corresponds to the Λ configuration, while a negative Cotton effect indicates the Δ configuration. youtube.com While powerful, this method is often comparative, relying on the initial absolute assignment of a parent compound by X-ray crystallography. youtube.com

More advanced chiroptical techniques like Vibrational Circular Dichroism (VCD), which measures CD in the infrared region, can also be used. wikipedia.orgnih.gov VCD is a powerful tool as it can, in principle, determine the absolute configuration without relying on empirical rules or reference compounds, especially when coupled with theoretical calculations. nih.gov

Comprehensive Spectroscopic Characterization of Tris Ethylenediamine Cobalt Iii Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for probing the local environment of atomic nuclei within the Tris(ethylenediamine)cobalt(III) cation. Due to its 100% isotopic abundance and a nuclear spin of 7/2, the ⁵⁹Co nucleus is particularly useful, providing a sensitive window into the electronic and structural characteristics of the complex.

⁵⁹Co NMR Chemical Shift Studies and Quadrupolar Interactions

The ⁵⁹Co nucleus in Tris(ethylenediamine)cobalt(III) chloride is highly sensitive to its immediate chemical environment, resulting in a very large chemical shift range that can exceed 15,000 ppm. This extreme sensitivity allows for the detection of subtle structural and environmental perturbations.

Solid-state ⁵⁹Co NMR experiments have been conducted on both hydrated and dehydrated polycrystalline samples of (±)-[Co(en)₃]Cl₃. researchgate.net These studies reveal that even minor structural changes, such as the removal of lattice water, have a detectable effect on the ⁵⁹Co nuclear magnetic resonance properties, particularly the nuclear quadrupole coupling constant (C(Q)). researchgate.net The electric field gradient and chemical shift tensors are found to be axially symmetric, consistent with the crystal symmetry. researchgate.net

Key ⁵⁹Co NMR parameters for the hydrated and dehydrated forms of the complex are summarized below.

| Sample | C(Q) (MHz) | δiso (ppm) | δ⟂ (ppm) | δ∥ (ppm) |

| (+/-)-[Co(en)₃]Cl₃ · 3H₂O | -3.05 ± 0.05 | 7189 | 7281 ± 2 | 7004 ± 4 |

| (+/-)-[Co(en)₃]Cl₃ (dehydrated) | -2.80 ± 0.05 | 7195 | 7288 ± 2 | 7008 ± 4 |

Table generated from data reported in solid-state NMR experiments. researchgate.net

Furthermore, the ⁵⁹Co chemical shift exhibits notable temperature sensitivity. Studies have explored how tunable quadrupolar coupling interactions can be leveraged as a design principle for enhancing this temperature sensitivity, suggesting potential applications for the complex in nuclear spin-based temperature sensing. acs.org

¹H NMR Investigations of Ligand Dynamics

The ethylenediamine (B42938) (en) ligands that chelate the cobalt(III) ion are not planar. Each five-membered CoN₂C₂ ring can adopt one of two puckered conformations, designated as λ and δ. wikipedia.org For the [Co(en)₃]³⁺ cation, this gives rise to several possible diastereomeric conformations, such as the (lel)₃ (λλλ for the Λ-metal center) and (ob)₃ (δδδ for the Λ-metal center) forms. wikipedia.org The interconversion between these ring conformations represents a key aspect of the ligand's dynamics. These conformational changes can be influenced by factors within the crystal lattice, such as hydrogen bonding between the amine protons of the ligand and nearby counter-ions or water molecules. nih.gov While the existence of these conformations is fundamental to the stereochemistry of the complex, detailed kinetic studies of the ligand's ring-inversion dynamics using ¹H NMR spectroscopy are not prominently detailed in the surveyed literature. Solid-state ¹H NMR has been utilized to observe the bidentate ethylenediamine ligands, particularly in studies involving dynamic nuclear polarization to enhance signal sensitivity. acs.org

Application of ⁵⁹Co NMR in Enantiomeric Purity Assessment via Diastereomeric Ion Pairs

The inherent chirality of the [Co(en)₃]³⁺ complex, which exists as stable Δ and Λ enantiomers, can be effectively analyzed using ⁵⁹Co NMR spectroscopy. This technique is particularly useful for determining the enantiomeric purity of a sample through the formation of diastereomeric ion pairs.

The method involves adding a chiral counter-ion, such as d-tartrate, to a solution of the chiral cobalt complex. The interaction between the Δ- and Λ-enantiomers of [Co(en)₃]³⁺ and the chiral tartrate ion forms two different diastereomeric ion pairs: [Δ-Co(en)₃]³⁺-[d-tartrate]²⁻ and [Λ-Co(en)₃]³⁺-[d-tartrate]²⁻. Because these ion pairs are diastereomers, they have different physical properties, including distinct ⁵⁹Co NMR chemical shifts and potentially different ion pair association constants.

This difference in chemical shifts allows for the resolution of two separate signals in the ⁵⁹Co NMR spectrum, one for each diastereomer. The relative areas of these two peaks can be integrated to provide a quantitative measure of the enantiomeric excess of the original sample. For example, in a solution containing racemic [Co(en)₃]Cl₃ and sodium d-tartrate, the ⁵⁹Co NMR spectrum shows two distinct resonances corresponding to the two diastereomeric ion pairs.

| Diastereomeric Ion Pair | Relative Chemical Shift (ppm) |

| d-tartrate–(+)-[Co(en)₃]³⁺ | -30.85 |

| d-tartrate–(-)-[Co(en)₃]³⁺ | (less shifted from reference) |

Example chemical shift for the (+)-enantiomer ion pair relative to a reference solution, as observed in an experiment using sodium d-tartrate.

This method provides a rapid and accurate alternative to traditional optical rotation measurements for assessing enantiomeric purity.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of the molecule, providing a fingerprint of its structure and bonding.

Infrared (IR) and Raman Spectroscopic Analysis

The IR and Raman spectra of Tris(ethylenediamine)cobalt(III) chloride are characterized by vibrational modes originating from the ethylenediamine ligands and the Co-N bonds. Key features include N-H stretching vibrations, C-H stretching, and various bending and rocking modes of the CH₂ and NH₂ groups. The spectra provide confirmation of the coordination of the amino groups to the cobalt center. Studies have been performed on the complex in both the solid state and dissolved in light and heavy water to understand the influence of the local environment on its vibrational characteristics. The NIST Chemistry WebBook contains reference IR spectral data for the compound.

Vibrational Circular Dichroism (VCD) Spectroscopy for Conformational Elucidation

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. As VCD is highly sensitive to the three-dimensional arrangement of atoms, it is exceptionally well-suited for studying chiral molecules like [Co(en)₃]³⁺.

VCD studies, in conjunction with Density Functional Theory (DFT) calculations, have been instrumental in identifying the absolute configuration and the preferred solution-state conformation of the complex. While gas-phase calculations predict a different energy ordering for the ethylenediamine ring conformations, experimental VCD studies have shown that the δ-conformation is the most prevalent in solution when halides or sulfate are the counter-ions. This suggests that interactions with the solvent or weakly associated counter-ions play a crucial role in stabilizing this specific conformation over others. For example, research has identified the solution structure as Λ-δδδ-Co(en)₃Cl²⁺, where two chloride ions associate with N-H bonds along the C₃-axis of the complex.

Raman Optical Activity (ROA) Studies for Stereochemical Assignment

Raman optical activity (ROA) is a powerful spectroscopic technique for the stereochemical analysis of chiral molecules in solution. It measures the small difference in the intensity of Raman scattering from right- and left-circularly polarized incident light. This technique is particularly sensitive to the absolute configuration and solution conformation of chiral metal complexes like tris(ethylenediamine)cobalt(III) chloride.

The ROA spectra of the Δ and Λ enantiomers of tris(ethylenediamine)cobalt(III) chloride are expected to be approximate mirror images. Theoretical calculations, often employing density functional theory (DFT), are crucial for interpreting the experimental ROA spectra and assigning the observed bands to specific vibrational modes of the different possible conformers (e.g., Λ(δδδ), Λ(δδλ), Λ(δλλ), Λ(λλλ)). Studies on analogous complexes, such as tris-(ethylenediamine)rhodium(III) chloride, have demonstrated that the Λ(δδδ) conformer provides the best agreement with experimental spectra. rsc.org This suggests that a similar conformational preference may exist for the cobalt(III) analogue in aqueous solution. The analysis of group coupling matrices in these studies reveals the origin of the ROA intensity, often highlighting the significant role of the puckered chelate rings and their interactions with the solvent in generating the observed spectral features. rsc.org

Electronic Absorption and Circular Dichroism (CD) Spectroscopy

The electronic absorption and circular dichroism (CD) spectra of tris(ethylenediamine)cobalt(III) chloride are characteristic of low-spin d⁶ octahedral cobalt(III) complexes. tandfonline.com These techniques provide valuable insights into the electronic structure and absolute configuration of the chiral metal center. The complex can be resolved into its non-superimposable mirror images, the Δ and Λ enantiomers, which are distinguished by their opposite CD spectra. wikipedia.orgstackexchange.comechemi.com

The electronic absorption spectrum typically displays two main bands in the visible region, corresponding to d-d transitions. For the [Co(en)₃]³⁺ ion, these bands are generally observed around 470 nm and 340 nm. These transitions are formally Laporte-forbidden but gain intensity through vibronic coupling. A more intense charge-transfer band is typically observed in the ultraviolet region.

The CD spectrum provides more detailed stereochemical information. For example, the dextrorotatory (+) isomer, which has the Λ absolute configuration, exhibits a strong positive Cotton effect for the lower energy d-d transition and a negative Cotton effect for the higher energy d-d transition. The specific rotation of the enantiomers can be determined using a polarimeter, with values reported for various salts of the complex. kibin.com

| Spectroscopic Data for [Co(en)₃]³⁺ | |

| Technique | Observed Bands/Properties |

| Electronic Absorption | ~470 nm, ~340 nm |

| Circular Dichroism (Λ-isomer) | Positive Cotton effect at longer wavelength, Negative Cotton effect at shorter wavelength |

| Optical Rotation | The (+) and (-) isomers rotate plane-polarized light in opposite directions. prezi.com |

Analysis of Electronic Transitions and Ligand Field Effects

The electronic transitions observed in the absorption spectrum of tris(ethylenediamine)cobalt(III) chloride can be explained using ligand field theory. libretexts.orglasalle.edu For a d⁶ metal ion in an octahedral field, such as Co(III) in [Co(en)₃]³⁺, the d-orbitals are split into two energy levels: a lower-energy t₂g set and a higher-energy e₉ set. The energy difference between these levels is denoted as Δₒ (or 10Dq).

The ethylenediamine ligand is a strong-field ligand, resulting in a large Δₒ value. This leads to a low-spin electronic configuration (t₂g⁶ e₉⁰), where all six d-electrons occupy the lower-energy t₂g orbitals, making the complex diamagnetic. The two observed absorption bands in the visible spectrum are assigned to the spin-allowed d-d transitions from the ¹A₁₉ ground state to the ¹T₁₉ and ¹T₂₉ excited states.

| Electronic Transitions in [Co(en)₃]³⁺ | |

| Transition | Approximate Wavelength (nm) |

| ¹A₁₉ → ¹T₁₉ | 470 |

| ¹A₁₉ → ¹T₂₉ | 340 |

The position of these bands is a direct measure of the ligand field splitting energy, Δₒ, and allows for the determination of ligand field parameters. The increase in the dipole strength of these transitions compared to a complex like [Co(NH₃)₆]³⁺ can be attributed to the chelating nature of the ethylenediamine ligand. tandfonline.com

Optical Rotatory Dispersion (ORD) Studies for Chiral Systems

Optical rotatory dispersion (ORD) is the variation of the optical rotation of a substance with the wavelength of light. For chiral molecules like the enantiomers of tris(ethylenediamine)cobalt(III) chloride, ORD curves show characteristic features known as Cotton effects in the region of the electronic absorption bands.

The ORD spectrum is closely related to the circular dichroism spectrum, and together they provide a comprehensive picture of the chiroptical properties of the complex. The ORD curve of an enantiomer will show a positive or negative peak and trough associated with the absorption bands, providing information about the absolute configuration of the molecule. The resolution of [Co(en)₃]³⁺ into its enantiomers is a classic experiment in inorganic chemistry, and ORD is a key technique for characterizing the separated isomers. wikipedia.orgosti.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy of Doped Crystalline Lattices

Tris(ethylenediamine)cobalt(III) chloride, being a low-spin d⁶ complex, is diamagnetic (S=0) and therefore EPR silent. However, its crystalline lattice can be doped with paramagnetic metal ions, allowing for the study of the host structure and the electronic properties of the dopant ion using Electron Paramagnetic Resonance (EPR) spectroscopy.

A particularly insightful approach involves doping the tris(ethylenediamine)cobalt(III) chloride lattice with Cr(III) ions. acs.org Since Co(III) and Cr(III) have similar ionic radii, the Cr(III) ion (a d³ ion with S=3/2) can substitute for Co(III) in the lattice with minimal distortion. The EPR spectrum of the Cr(III)-doped complex provides detailed information about the local symmetry of the metal site and the zero-field splitting (ZFS) of the Cr(III) spin states. acs.org

Variable-Temperature EPR Studies and Zero-Field Splitting (ZFS)

Variable-temperature EPR studies of Cr(III)-doped tris(ethylenediamine)cobalt(III) chloride crystals reveal a strong temperature dependence of the zero-field splitting (ZFS). acs.org The ZFS arises from the interaction of the electron spin with the electric field gradient of the crystal lattice, which lifts the degeneracy of the spin sublevels in the absence of an external magnetic field. For an S=3/2 system like Cr(III), the ZFS is characterized by the axial parameter D and the rhombic parameter E.

In the case of Cr(III)-doped [Co(en)₃]Cl₃, the ZFS constant D shows a significant variation with temperature. At low temperatures (below 20 K), D reaches a plateau, while it decreases almost linearly with increasing temperature above 40 K. This temperature dependence can be attributed to thermal expansion and lattice vibrations affecting the coordination geometry around the Cr(III) ion. Spectral simulations of the variable-temperature EPR data allow for the precise determination of the ZFS parameters. acs.org

| Temperature Dependence of Zero-Field Splitting (D) for Cr(III)-doped [Co(en)₃]Cl₃ | |

| Temperature (K) | D (MHz) |

| < 20 | ~840 |

| 320 | ~186 |

Data extracted from simulations of EPR spectra. acs.org

This ability to probe the local environment makes EPR spectroscopy of doped lattices a powerful tool for characterizing the structural and electronic properties of otherwise diamagnetic coordination compounds.

Computational Chemistry and Theoretical Modeling of Co En ₃ Cl₃

Density Functional Theory (DFT) Investigations

Density Functional Theory has emerged as a workhorse in the computational study of transition metal complexes, offering a balance between accuracy and computational cost. DFT investigations have provided significant insights into the conformational landscape of [Co(en)₃]³⁺ and its interactions with its environment.

The ethylenediamine (B42938) chelate rings in [Co(en)₃]³⁺ are not planar and can adopt either a λ or δ conformation. For a given absolute configuration of the complex (e.g., Λ), four diastereomers are possible: Λ(λλλ), Λ(λλδ), Λ(λδδ), and Λ(δδδ). DFT calculations have been employed to determine the relative stabilities of these conformers.

In the gas phase, for the free Λ-[Co(en)₃]³⁺ ion, DFT calculations predict a specific energy ordering of the ethylenediamine ring conformations. The stability decreases in the order: λλλ > λλδ > λδδ > δδδ researchgate.net. This trend suggests that, in the absence of external influences, the complex prefers a conformation where all three chelate rings have the same handedness.

More recent DFT results for the Δ enantiomer in an aqueous environment suggest that the Δ-lll isomer (equivalent to Δ(λλλ)) is 1.5 kcal/mol more stable than the Δ-ddd isomer (equivalent to Δ(δδδ)) researchgate.net. This highlights the significant role of the environment in determining the conformational preferences.

Table 1: Calculated Relative Stabilities of [Co(en)₃]³⁺ Conformers

| Conformer (Λ configuration) | Gas Phase Energy Order | Relative Stability in Water (kcal/mol) |

|---|---|---|

| Λ(λλλ) | Most Stable | - |

| Λ(λλδ) | ↓ | - |

| Λ(λδδ) | ↓ | - |

| Λ(δδδ) | Least Stable | 1.5 (relative to λλλ for Δ isomer) |

Note: This table is based on qualitative gas-phase ordering and a specific quantitative value in water for the Δ isomer. Comprehensive relative energy values for all conformers in different environments are still a subject of ongoing research.

The charged nature of the [Co(en)₃]³⁺ cation ensures that it will interact strongly with counter-ions and solvent molecules. DFT calculations have been instrumental in modeling these interactions and understanding their impact on the complex's conformation.

Theoretical studies have identified a specific geometry for the association of chloride ions with the complex cation. In what is described as the Λ-δδδ-[Co(en)₃]Cl₂⁺ association complex, two chloride ions are found to interact with the N-H bonds of the ethylenediamine ligands along the C₃ symmetry axis of the complex researchgate.net. This specific ion pairing can influence the conformational equilibrium.

Furthermore, both experimental and computational studies indicate that interactions with the solvent or weakly associated counter-ions can stabilize the δ-conformation of the ethylenediamine rings in solution researchgate.net. This is a reversal of the stability order predicted in the gas phase and underscores the critical importance of including environmental effects in theoretical models to accurately reproduce experimental observations. The solvent can influence the conformational stability through hydrogen bonding and dielectric effects, altering the delicate balance of intramolecular forces within the complex.

Ab Initio Calculations for Electronic Structure and Stereochemistry

While DFT is widely used, ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, can provide a more rigorous description of the electronic structure. Early ab initio calculations have been applied to understand the electronic properties of [Co(en)₃]³⁺, such as the cobalt NMR shielding, which is sensitive to the electronic environment around the metal center. These calculations provide a fundamental understanding of the bonding and electronic transitions within the complex, which are crucial for interpreting its spectroscopic properties and reactivity. The stereochemistry of the complex, arising from the chiral arrangement of the ligands, is intrinsically linked to its electronic structure, and ab initio methods can elucidate the subtle electronic differences between the various stereoisomers.

Application of Theoretical Models for Spectroscopic Predictions

A significant application of computational chemistry is the prediction and interpretation of various forms of spectroscopy. For a chiral molecule like [Co(en)₃]Cl₃, chiroptical spectroscopies such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are particularly informative.

DFT calculations have been successfully used to predict the VCD and ROA spectra of the [Co(en)₃]³⁺ ion. These techniques are sensitive to the three-dimensional arrangement of atoms and can provide detailed information about the absolute configuration and solution-state conformation of the complex.

Theoretical modeling of the VCD spectra has been crucial in identifying the predominant conformation in solution. By comparing the calculated spectra for different conformers with the experimental data, it was confirmed that the δ-conformation is the most prevalent in the presence of halide and sulfate counterions researchgate.net. This synergy between theoretical prediction and experimental measurement is a powerful tool for structural elucidation in solution. Similarly, theoretical predictions of ROA spectra have provided valuable insights into the vibrational modes that are most sensitive to the chirality of the complex.

The intensities of VCD and ROA signals are related to the rotational strengths and dipole strengths of the vibrational transitions. Theoretical calculations can provide quantitative predictions of these parameters, offering a deeper understanding of the origins of the observed spectral features. By calculating the rotational strengths for the different vibrational modes of the various conformers, researchers can simulate the expected VCD and ROA spectra. The dipole strengths, which determine the intensity of the corresponding infrared and Raman bands, are also obtained from these calculations. The accurate prediction of these properties is essential for a detailed assignment of the experimental spectra and for validating the computational models used to describe the molecular structure and dynamics.

Solid State Structures and Intermolecular Interactions of Tris Ethylenediamine Cobalt Iii Salts

X-ray Crystallographic Analysis of [Co(en)₃]Cl₃ and its Hydrates

X-ray crystallography has been an indispensable tool for elucidating the three-dimensional structure of tris(ethylenediamine)cobalt(III) chloride, [Co(en)₃]Cl₃, and its various hydrates. These studies provide precise data on bond lengths, bond angles, and the spatial arrangement of ions, which are fundamental to understanding the compound's chemical and physical properties.

Determination of Distorted Octahedral Geometry

The [Co(en)₃]³⁺ cation features a central cobalt(III) ion coordinated by six nitrogen atoms from three bidentate ethylenediamine (B42938) (en) ligands. wikipedia.org This arrangement results in an octahedral coordination geometry. wikipedia.org However, high-resolution crystallographic data reveals that the octahedron is not perfect but is distorted. nih.gov This distortion is a consequence of the constraints imposed by the five-membered chelate rings formed by the cobalt ion and the ethylenediamine ligands.

The primary indicators of this distortion are the N-Co-N bond angles. While the angles between nitrogen atoms on adjacent chelate rings are close to the ideal 90° of a perfect octahedron, the "bite angle" within each chelate ring is consistently smaller, typically around 85°. wikipedia.org The Co-N bond distances generally fall within the range of 1.947–1.981 Å. wikipedia.org These deviations from ideal octahedral symmetry are an inherent feature of the [Co(en)₃]³⁺ cation's structure. nih.gov

| Parameter | Typical Value | Ideal Octahedral Value |

|---|---|---|

| Co-N Bond Length | 1.947–1.981 Å wikipedia.org | N/A |

| N-Co-N Angle (within chelate ring) | ~85° wikipedia.org | 90° |

| N-Co-N Angle (between adjacent rings) | ~90° wikipedia.org | 90° |

Characterization of Crystal Packing and Ionic Interactions

The solid-state structure of [Co(en)₃]Cl₃ is a lattice composed of the complex [Co(en)₃]³⁺ cations and chloride (Cl⁻) anions. The crystal packing is primarily governed by the strong electrostatic forces of attraction between these oppositely charged ions. The arrangement of these ions in the crystal lattice seeks to maximize attractive forces while minimizing repulsion, leading to a stable, ordered three-dimensional structure.

Hydrogen Bonding Networks in Crystalline [Co(en)₃]³⁺ Salts

Hydrogen bonding plays a critical role in defining the supramolecular architecture of crystalline [Co(en)₃]³⁺ salts. The amine (N-H) groups of the ethylenediamine ligands are effective hydrogen bond donors, while the chloride anions and, in hydrated forms, the oxygen atoms of water molecules act as acceptors.

N—H···Cl and O—H···Cl Hydrogen Bonding Patterns

An extensive and complex network of hydrogen bonds provides significant stability to the solid-state structure. nih.gov The primary hydrogen bonding interactions observed are between the hydrogen atoms of the amine groups on the ethylenediamine ligands and the chloride anions (N—H···Cl). nih.govcolab.ws These interactions link the cations and anions into a cohesive network.

| Donor | Acceptor | Interaction Type |

|---|---|---|

| Amine (N-H) | Chloride (Cl⁻) | N—H···Cl nih.govcolab.ws |

| Water (O-H) | Chloride (Cl⁻) | O—H···Cl nih.govcolab.ws |

Role of Hydrogen Bonding in Solid-State Stability and Chiral Discrimination

Furthermore, hydrogen bonding is crucial for chiral discrimination, the process by which the Δ and Λ enantiomers of the [Co(en)₃]³⁺ cation can be separated. When a chiral counter-anion, such as tartrate, is used for crystallization, it forms diastereomeric salts with the Δ and Λ cations. The differing abilities of these diastereomers to form optimized hydrogen-bonding networks lead to differences in their lattice energies and solubilities, which allows for their separation through fractional crystallization. rsc.org The favorable ion-pair formation is influenced by the hydrogen bonds between the N-H protons of the complex cation and acceptor atoms on the counter-anion. rsc.org Even in lattices with achiral anions, specific hydrogen bonding patterns can lead to the formation of crystals containing a single enantiomer of the cation. rsc.orgresearchgate.net

Hydration States and Zeolitic Dehydration Properties

Tris(ethylenediamine)cobalt(III) chloride is known to crystallize with varying amounts of water, leading to different hydration states. wikipedia.org Racemic [Co(en)₃]Cl₃ is commonly found as a di- or trihydrate. wikipedia.org The water molecules in these hydrates are not merely space-fillers but are integral to the crystal structure, participating in the hydrogen-bonding network. researchgate.net

Advanced Research Applications in Catalysis and Materials Science

Catalytic Roles of Tris(ethylenediamine)cobalt(III) Complexes

Chiral cobalt(III) complexes, including derivatives of tris(ethylenediamine)cobalt(III), have been identified as effective hydrogen-bond donor catalysts. researchgate.net This catalytic activity is crucial for a range of enantioselective organic syntheses.

While often overlooked due to their saturated coordination sphere, chiral complexes like [Co(en)₃]³⁺ have found utility as efficient hydrogen-bond catalysts. researchgate.net Derivatives of the parent complex, such as tris(1,2-diphenylethylenediamine)cobalt(III) complexes, have demonstrated notable catalytic efficiency in specific organic transformations. For instance, the enantiopure salt Δ-[Co((S,S)-dpen)₃]³⁺ has been shown to be an effective catalyst for the addition of 1,3-dicarbonyl compounds to di-tert-butyl azodicarboxylate. nih.gov In these reactions, high yields and excellent enantioselectivities have been reported. nih.gov

Another significant application is in Michael additions. Chiral tris(1,2-diphenylethylenediamine)cobalt(III) catalysts have been successfully employed in the addition of 1,3-dicarbonyl compounds to trans-β-nitrostyrene. acs.orgacs.org The catalytic performance in these reactions is influenced by the specific combination of the chiral cobalt complex and the counter-anions present. acs.orgacs.org

Table 1: Catalytic Efficiency of Tris(ethylenediamine)cobalt(III) Derivatives in Organic Reactions

| Catalyst | Reaction Type | Reactants | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Δ-[Co((S,S)-dpen)₃]³⁺ | α-Amination | 1,3-dicarbonyl compounds + di-tert-butyl azodicarboxylate | 88-99 | 72->99 |

| Λ-(S,S)-[Co(dpen)₃]³⁺ | Michael Addition | Dimethyl malonate + trans-β-nitrostyrene | - | 87 |

This table presents data on the catalytic efficiency of selected tris(ethylenediamine)cobalt(III) derivatives in different organic reactions.

Enantioselective Catalysis Mediated by [Co(en)₃]³⁺ Derivatives

The primary focus of catalysis using [Co(en)₃]³⁺ derivatives is on enantioselective synthesis, where the chirality of the catalyst is transferred to the product molecules. The enantiopure forms of these cobalt complexes, such as those with 1,2-diphenylethylenediamine (dpen) ligands, are particularly effective. nih.govacs.org

The choice of the chiral ligand and the specific enantiomer of the complex (Δ or Λ) plays a crucial role in determining the stereochemical outcome of the reaction. Furthermore, the counter-anions associated with the cationic cobalt complex can also influence the enantioselectivity of the catalytic process, a phenomenon referred to as a "matched/mismatched effect". acs.org This allows for the fine-tuning of the catalyst system to achieve higher enantiomeric excess in the desired product. acs.org Research has shown that by pairing the chiral cobalt complex with specific chiral anions, the enantioselectivity of the catalyzed reaction can be significantly enhanced compared to when achiral anions are used. acs.orgacs.org

The catalytic activity of tris(diamine)cobalt(III) complexes is primarily attributed to their ability to act as hydrogen bond donors. researchgate.net The mechanism involves the formation of hydrogen bonds between the N-H protons of the ethylenediamine (B42938) ligands and the substrate molecules. This interaction activates the substrate, making it more susceptible to nucleophilic attack.

Crystallographic studies of a chiral tris(1,2-diphenylethylenediamine)cobalt(III) salt have provided structural evidence for this mechanism. The crystal structure revealed that the sulfonate moieties of the counter-anion form hydrogen bonds with the NH groups of the cobalt complex. acs.org This demonstrates the capacity of the complex to engage in specific hydrogen bonding interactions, which is central to its catalytic function. In a catalytic cycle, the substrate would replace the counter-anion and be activated in a similar manner.

Precursor for Advanced Coordination Compounds

Tris(ethylenediamine)cobalt(III) chloride is a valuable starting material for the synthesis of more intricate and robust coordination compounds, such as cobalt cage complexes and nano-sized materials.

[Co(en)₃]³⁺ serves as a template for the synthesis of macrobicyclic cage complexes, where the cobalt ion becomes encapsulated within a larger ligand structure. acs.orgodinity.com A well-known example is the synthesis of [Co(dinosar)]³⁺ (dinosar = 1,8-dinitro-3,6,10,13,16,19-hexaazabicyclo[6.6.6]icosane). odinity.com

The synthesis involves an in situ reaction where the cage ligand is assembled around the pre-existing Co(III) center of the tris(ethylenediamine)cobalt(III) complex. odinity.com This is achieved by reacting [Co(en)₃]³⁺ with formaldehyde and a nitroalkane, such as nitromethane, in the presence of a base. odinity.com The ethylenediamine ligands act as a scaffold upon which the cage structure is built. These cage complexes exhibit high stability and interesting electrochemical properties due to the encapsulation of the cobalt ion. odinity.com

Tris(ethylenediamine)cobalt(III) chloride has been used as a precursor to synthesize nano-sized cobalt(III) coordination complexes. researchgate.net A reported method involves the use of ultrasonic irradiation on a solution containing the reactants for the synthesis of [Co(en)₃]Cl₃·3H₂O. researchgate.net This sonochemical approach allows for the preparation of the complex in nanometric dimensions. These nano-sized materials have been characterized by various spectroscopic techniques, including IR, UV/Visible, and NMR spectroscopy. researchgate.net While these nanomaterials have been investigated for applications such as in dyeing and as antimicrobial agents, the focus here is on their preparation from the parent complex. researchgate.net

Immobilization and Heterogeneous Catalysis

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is a critical area of industrial chemistry. One promising strategy for creating novel heterogeneous catalysts is the immobilization of catalytically active species within the porous structures of materials like zeolites.

Encapsulation in Zeolite Frameworks for Catalyst Design

Zeolites are crystalline aluminosilicates with a well-defined, microporous structure, making them ideal hosts for encapsulating metal complexes. This "ship-in-a-bottle" approach aims to combine the high selectivity and activity of homogeneous catalysts with the stability and recyclability of heterogeneous systems. mdpi.commdpi.commdpi.comrsc.org The encapsulation of metal species within zeolite pores can prevent their aggregation and deactivation, thereby enhancing catalytic performance. mdpi.com

The design of such catalysts typically involves introducing a catalytically active metal center into the zeolite framework. Various cobalt species, for instance, have been incorporated into zeolites to catalyze a range of reactions. These cobalt-zeolite composite catalysts often utilize the redox properties of cobalt, cycling between different oxidation states (e.g., Co²⁺, Co³⁺, and metallic Co⁰) to facilitate catalytic transformations. mdpi.com

However, the tris(ethylenediamine)cobalt(III) complex is generally not considered a candidate for such catalytic applications. The [Co(en)₃]³⁺ cation is a d⁶ low-spin complex with a large ligand field stabilization energy, which renders it kinetically inert and resistant to changes in its coordination sphere or oxidation state. This inherent stability, a key feature in its historical importance in coordination chemistry, makes it unsuitable as a catalytic center for most reactions that would require the cobalt ion to be redox-active or to have open coordination sites for substrate binding. Research in cobalt-zeolite catalysis, therefore, focuses on other forms of cobalt that are more amenable to catalytic activity. mdpi.comrsc.org

Development of Spectroscopic Probes based on [Co(en)₃]³⁺

The unique spectroscopic properties of certain metal complexes have led to their development as probes in various analytical techniques, particularly in magnetic resonance spectroscopy.

Use in Magnetic Resonance Spectroscopy as ParaSHIFT Agents

ParaSHIFT (Paramagnetic Shift) agents are compounds used in Nuclear Magnetic Resonance (NMR) spectroscopy to induce large chemical shifts in the signals of other molecules. This effect arises from the interaction of the magnetic moments of the nuclei of the molecule of interest with the magnetic field generated by the unpaired electrons of the paramagnetic ParaSHIFT agent. Consequently, a prerequisite for a compound to act as a ParaSHIFT agent is the presence of one or more unpaired electrons, i.e., it must be paramagnetic.

Paramagnetic cobalt(II) complexes, which have a d⁷ electron configuration and are typically high-spin, are examples of compounds that have been investigated as potential ParaSHIFT agents. mdpi.com The unpaired electrons in these complexes create a local magnetic field that can significantly alter the resonance frequencies of nearby nuclei, providing structural and dynamic information.

In contrast, tris(ethylenediamine)cobalt(III) chloride is a salt of the [Co(en)₃]³⁺ cation. The cobalt(III) ion in this complex has a d⁶ electron configuration and, in the strong ligand field provided by the three ethylenediamine ligands, adopts a low-spin state. This results in all six d-electrons being paired, rendering the complex diamagnetic. acs.org As a diamagnetic species, [Co(en)₃]³⁺ lacks the unpaired electrons necessary to induce the paramagnetic shifts characteristic of a ParaSHIFT agent. Therefore, it is not used for this purpose in magnetic resonance spectroscopy.

Interestingly, while not a ParaSHIFT agent, the [Co(en)₃]³⁺ complex has been explored in a different NMR application. The chemical shift of the ⁵⁹Co nucleus in this complex is highly sensitive to temperature. This property has been exploited to develop it as a potential temperature sensor for in-vivo NMR thermometry, where temperature changes can be monitored by tracking the ⁵⁹Co NMR signal. researchgate.net

Table 1: Comparison of Cobalt(II) and Cobalt(III) Ethylenediamine Complexes for NMR Applications

| Property | [Co(en)₃]²⁺ | [Co(en)₃]³⁺ |

|---|---|---|

| Cobalt Oxidation State | +2 | +3 |

| d-electron Configuration | d⁷ | d⁶ (low-spin) |

| Magnetic Property | Paramagnetic | Diamagnetic |

| Suitability as ParaSHIFT Agent | Potentially Suitable | Unsuitable |

| Observed NMR Application | Investigated for magnetic properties | Temperature sensing via ⁵⁹Co NMR |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing tris(ethylenediamine)cobalt trichloride, and how can reaction conditions be optimized to favor its formation over other cobalt complexes?

- Methodological Answer :

- Stoichiometric Control : Use excess ethylenediamine (en) to ensure full coordination of Co(III), minimizing side products like bis- or mono-ethylenediamine complexes.

- Oxidation State Management : Start with Co(II) salts (e.g., CoCl₂) and oxidize in situ using H₂O₂ or O₂ in basic conditions to stabilize Co(III) .

- Solvent Selection : Ethylenediamine itself can act as both ligand and solvent, but aqueous or mixed-solvent systems (e.g., ethanol-water) improve solubility and crystallization .

- Temperature : Moderate heating (60–80°C) accelerates ligand substitution while avoiding decomposition.

- Table : Comparison of synthesis routes and yields:

| Co Source | Oxidant | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| CoCl₂·6H₂O | H₂O₂ | en/H₂O | 75 | |

| Co(NO₃)₂ | O₂ | ethanol | 68 |

Q. How is the optical isomerism of this compound resolved, and what techniques validate enantiomeric purity?

- Methodological Answer :

- Chiral Resolution : Use ion-exchange chromatography with chiral resins (e.g., cellulose-based) to separate Δ and Λ enantiomers .

- Polarimetry : Measure specific optical rotation ([α]₀²⁵) and compare to literature values (e.g., [α] = +89° for Δ isomer) .

- X-ray Crystallography : Determine absolute configuration via anomalous scattering effects in single-crystal studies .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- UV-Vis Spectroscopy : Identify d-d transitions (e.g., λ ≈ 470 nm for [Co(en)₃]³⁺) to confirm octahedral geometry and ligand field strength .

- IR Spectroscopy : Detect N-H stretching (3100–3300 cm⁻¹) and bending modes (1600 cm⁻¹) to verify en coordination .

- Single-Crystal XRD : Resolve bond lengths (Co-N ≈ 1.95 Å) and angles (N-Co-N ≈ 80–98°) to assess structural distortions .

Advanced Research Questions

Q. How do variations in cobalt oxidation states (e.g., Co(II) vs. Co(III)) influence the geometric and electronic structure of tris(ethylenediamine)cobalt complexes?

- Methodological Answer :

- Structural Differences : Co(III) complexes exhibit smaller bond angles (e.g., N-Co-N ≈ 80–98°) compared to Co(II) (≈90–110°) due to stronger ligand field stabilization .

- Electronic Effects : Co(III) shows higher-energy d-d transitions (UV-Vis) and lower-spin configurations (EPR-silent) compared to paramagnetic Co(II) .

- Techniques : Use XANES/EXAFS to probe oxidation state and coordination geometry, complemented by DFT calculations .

Q. How should researchers reconcile discrepancies in reported bond angles or stability constants across studies on this compound?

- Methodological Answer :

- Statistical Analysis : Apply t-tests or ANOVA to assess significance of structural variations (e.g., N-Co-N angles in Co(III) vs. Co(II)) .

- Systematic Replication : Reproduce synthesis and characterization under controlled conditions (pH, temperature) to isolate variables .

- Meta-Analysis : Compare data from high-quality crystallographic databases (e.g., CCDC) to identify trends or outliers .

Q. What computational methods are effective in modeling the electronic transitions and ligand field effects in this compound?

- Methodological Answer :

- DFT Calculations : Use B3LYP/def2-TZVP to simulate d-orbital splitting and predict UV-Vis spectra .

- Ligand Field Theory (LFT) : Calculate ligand field parameters (Δ₀, Racah B) to quantify σ-donation and π-backbonding effects .

- TD-DFT : Model charge-transfer transitions and assign experimental absorption bands .

Q. How do hydrogen-bonding networks in this compound crystals impact stability and reactivity?

- Methodological Answer :

- Crystal Engineering : Analyze N-H⋯Cl hydrogen bonds (≈3.1 Å) using Hirshfeld surfaces to assess packing efficiency .

- Thermogravimetric Analysis (TGA) : Measure dehydration/decarboxylation temperatures to correlate H-bond strength with thermal stability .

- Reactivity Studies : Compare dissolution rates in polar vs. nonpolar solvents to link H-bonding to solubility .

Data Analysis and Contradiction Management

Q. What statistical approaches are recommended for analyzing variability in experimental data (e.g., yield, purity) across synthesis trials?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., pH, en concentration) .

- Multivariate Regression : Correlate reaction conditions with product purity (HPLC data) .

- Error Propagation Analysis : Quantify uncertainty in crystallographic parameters (e.g., bond angles ±0.02 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.